molecular formula C12H14INO3S B13483419 Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13483419
M. Wt: 379.22 g/mol
InChI Key: GRLMKFPVYSELHO-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core. Key substituents include:

  • 1,3-Thiazol-5-yl moiety: A nitrogen- and sulfur-containing heterocycle known for its role in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
  • Ethyl carboxylate: A polar ester group influencing solubility and serving as a synthetic handle for further derivatization .

This compound’s unique combination of steric strain, electronic properties, and functional groups makes it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C12H14INO3S

Molecular Weight

379.22 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C12H14INO3S/c1-2-16-10(15)12-4-11(5-12,6-13)17-9(12)8-3-14-7-18-8/h3,7,9H,2,4-6H2,1H3

InChI Key

GRLMKFPVYSELHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3=CN=CS3)CI

Origin of Product

United States

Biological Activity

Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological properties, synthesis, and applications.

Molecular Characteristics:

  • Molecular Formula: C12H14INO3S
  • Molecular Weight: 379.2 g/mol
  • IUPAC Name: this compound

The compound's structure features a bicyclic framework with an iodomethyl group and a thiazole moiety, which are crucial for its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. For instance, thiazole derivatives have been studied for their ability to inhibit bacterial growth and combat various pathogens. This compound's structural components suggest it may possess similar properties, although specific data on this compound is limited.

Enzyme Inhibition

Thiazole-containing compounds are known to interact with enzymes involved in metabolic pathways. This compound may act as an inhibitor for various enzymes, potentially influencing pathways related to cancer or inflammation.

Synthesis and Derivatives

The synthesis of this compound involves several steps, including iodocyclization reactions that yield the bicyclic structure. The presence of the iodomethyl group allows for further functionalization through nucleophilic substitution reactions.

Study on Thiazole Derivatives

A study published in Angewandte Chemie explored the synthesis and biological validation of various thiazole derivatives, highlighting their potential as bioisosteres in drug design . This research supports the hypothesis that this compound may exhibit similar pharmacological properties.

Pharmacological Potential

Investigations into related bicyclic compounds have shown promise in modulating G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes . The unique structure of this compound may enhance its binding affinity to these receptors.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
Ethyl 1-(iodomethyl)-3-(thiazol-5-yl)C12H14INO3SPotential antimicrobial and enzyme inhibition
Ethyl 1-(iodomethyl)-3-(trifluoromethyl)phenylC16H16F3IO3SStudied for GPCR modulation

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally related 2-oxabicyclo[2.1.1]hexane derivatives:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) XLogP3 Key Features Reference
Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate 1,3-Thiazol-5-yl Calculated: 379.23 ~2.5* Polar heterocycle enhances solubility; iodomethyl enables substitution
Ethyl 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,3-Dimethyl 324.15 2.0 Increased steric bulk; reduced polarity
Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Butyl 352.21 3.2 Higher lipophilicity; potential for hydrophobic interactions
Ethyl 1-(iodomethyl)-3-[3-(trifluoromethylsulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-(Trifluoromethylsulfanyl)phenyl 472.30 4.6 Enhanced metabolic stability; electron-withdrawing group alters reactivity

*Estimated based on structural similarity to analogs.

Key Observations:
  • Lipophilicity : The thiazole-containing compound (XLogP3 ~2.5) is less lipophilic than the butyl or trifluoromethylsulfanylphenyl derivatives (XLogP3 3.2–4.6), suggesting better aqueous solubility .
  • Reactivity : The iodomethyl group is a common feature, enabling SN2 substitutions. However, the thiazole’s electron-rich nature may direct reactivity differently compared to alkyl or aryl substituents .
  • Biological Relevance: The thiazole moiety is a known pharmacophore in antiviral and anticancer agents, distinguishing it from non-heterocyclic analogs .

Stability Considerations :

  • The iodomethyl group may render compounds susceptible to light-induced degradation, necessitating storage in amber containers .
  • Thiazole-containing derivatives exhibit greater thermal stability compared to aliphatic analogs due to aromatic conjugation .

Structural and Crystallographic Insights

  • Ring Puckering: The 2-oxabicyclo[2.1.1]hexane core exhibits puckering parameters influenced by substituents.
  • Crystallography : SHELX software () is widely used for refining such structures, though the thiazole’s planarity may simplify diffraction analysis compared to flexible alkyl chains .

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